2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile
CAS No.: 1379301-44-6
Cat. No.: VC2953008
Molecular Formula: C8H4BrF2NO
Molecular Weight: 248.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1379301-44-6 |
|---|---|
| Molecular Formula | C8H4BrF2NO |
| Molecular Weight | 248.02 g/mol |
| IUPAC Name | 2-(4-bromo-2,5-difluorophenoxy)acetonitrile |
| Standard InChI | InChI=1S/C8H4BrF2NO/c9-5-3-7(11)8(4-6(5)10)13-2-1-12/h3-4H,2H2 |
| Standard InChI Key | GAPMBTCSUWWWDI-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1F)Br)F)OCC#N |
| Canonical SMILES | C1=C(C(=CC(=C1F)Br)F)OCC#N |
Introduction
Chemical Structure and Properties
2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile is a halogenated organic compound with the molecular formula C₈H₄BrF₂NO. Its structure features a phenoxy ring substituted with bromine at position 4 and fluorine atoms at positions 2 and 5, with an acetonitrile group attached to the oxygen atom. This arrangement creates a highly functionalized molecule with distinct chemical reactivity.
Basic Physical and Chemical Properties
The physical and chemical properties of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile are summarized in Table 1.
| Property | Value |
|---|---|
| CAS Number | 1379301-44-6 |
| Molecular Formula | C₈H₄BrF₂NO |
| Molecular Weight | 248.02 g/mol |
| IUPAC Name | 2-(4-bromo-2,5-difluorophenoxy)acetonitrile |
| Standard InChI | InChI=1S/C8H4BrF2NO/c9-5-3-7(11)8(4-6(5)10)13-2-1-12/h3-4H,2H2 |
| Standard InChIKey | GAPMBTCSUWWWDI-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1F)Br)F)OCC#N |
| PubChem Compound ID | 91658316 |
The compound's structure includes multiple halogen atoms that contribute to its electronic properties and reactivity. The nitrile group (-CN) serves as a versatile functional group that can participate in various chemical transformations. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, properties that are particularly valuable in medicinal chemistry.
Structural Features
The structural features of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile contribute to its unique chemical behavior. The positioning of the bromine and fluorine substituents affects the electronic distribution within the aromatic ring, influencing the compound's reactivity patterns. The 2,5-difluoro substitution pattern creates a specific electronic environment that distinguishes this compound from related phenoxyacetonitrile derivatives.
Synthesis Methods
The synthesis of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile typically follows established procedures for creating phenoxy ethers with nitrile functionalities. Current literature suggests several viable routes for its preparation.
Williamson Ether Synthesis
The most common approach to synthesizing 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile involves a Williamson ether synthesis, where 4-bromo-2,5-difluorophenol reacts with chloroacetonitrile in the presence of a base. This reaction allows for the formation of the critical phenoxy linkage.
The general reaction scheme is as follows:
-
4-bromo-2,5-difluorophenol + chloroacetonitrile → 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile + HCl
The reaction typically requires a base such as sodium hydroxide or potassium carbonate to deprotonate the phenol, facilitating nucleophilic attack on the chloroacetonitrile. The reaction conditions often involve polar aprotic solvents like acetone or dimethylformamide (DMF) to enhance the reaction rate and yield .
Alternative Synthetic Routes
While the Williamson ether synthesis represents the most direct approach, alternative routes may involve:
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Halogenation of pre-existing phenoxyacetonitrile derivatives
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Cross-coupling reactions involving halogenated phenols and cyanomethylating agents
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Sequential functionalization of a phenoxy scaffold
The choice of synthetic method often depends on the availability of starting materials and the desired scale of production.
Chemical Reactivity and Transformations
2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile exhibits reactivity characteristic of its functional groups, enabling various chemical transformations.
Nitrile Functionality
The nitrile group in this compound serves as a versatile handle for further functionalization. Common transformations of this group include:
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Hydrolysis to carboxylic acids
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Reduction to primary amines
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Reaction with organometallic reagents to form ketones
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Cycloaddition reactions
These transformations make 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile a valuable starting material for the synthesis of more complex molecules .
Halogen Reactivity
The bromine substituent at position 4 provides a reactive site for various cross-coupling reactions, including:
-
Suzuki-Miyaura coupling
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Negishi coupling
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Heck reactions
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Buchwald-Hartwig amination
Analytical Methods for Characterization
Proper characterization of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile is essential for confirming its identity and purity. Standard analytical techniques employed include:
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural information. The expected ¹H NMR spectrum would show:
-
Aromatic protons (2H) with characteristic splitting patterns due to coupling with fluorine atoms
-
Methylene protons (2H) of the -OCH₂CN group appearing as a singlet
Fluorine-19 NMR would show two distinct signals corresponding to the fluorine atoms at positions 2 and 5, with potential coupling between them .
Mass Spectrometry
Mass spectrometric analysis would typically show a molecular ion peak at m/z 248/250 with the characteristic isotope pattern of bromine (approximately equal intensities of M and M+2 peaks). Fragmentation patterns would likely include the loss of the cyanomethyl group and cleavage of the phenoxy bond .
Comparative Analysis with Related Compounds
To better understand the unique properties of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile, it is helpful to compare it with structurally related compounds.
Comparison with Similar Halogenated Phenoxyacetonitriles
Table 2 presents a comparison of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile with related compounds.
| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Differences |
|---|---|---|---|---|
| 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile | C₈H₄BrF₂NO | 248.02 | 1379301-44-6 | Reference compound |
| 2-(4-Bromo-2-fluorophenoxy)acetonitrile | C₈H₅BrFNO | 230.03 | 749932-68-1 | Lacks F at position 5 |
| 2-(4-Bromo-2,6-difluorophenyl)acetonitrile | C₈H₄BrF₂N | 232.02 | 537033-52-6 | Direct C-C bond instead of phenoxy linkage |
| 2-(6-Bromopyridin-3-YL)acetonitrile | C₇H₅BrN₂ | 197.03 | 144873-99-4 | Pyridine ring instead of phenoxy system |
This comparison highlights how subtle structural differences can significantly impact the physical and chemical properties of these compounds. The presence and position of fluorine atoms, in particular, can dramatically alter electronic distribution and reactivity patterns .
Current Research Status and Future Directions
Research on 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile appears to be in relatively early stages, with opportunities for further exploration of its chemical behavior and potential applications.
Research Gaps and Opportunities
Current literature suggests several promising research directions:
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Development of optimized synthetic routes with improved yields and reduced environmental impact
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Exploration of the compound's utility in medicinal chemistry and drug discovery
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Investigation of structure-activity relationships in comparison with related compounds
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Evaluation of potential applications in materials science
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